molecular formula C10H18O3 B14728644 Ethyl 2-ethenyl-3-hydroxyhexanoate CAS No. 6065-35-6

Ethyl 2-ethenyl-3-hydroxyhexanoate

Cat. No.: B14728644
CAS No.: 6065-35-6
M. Wt: 186.25 g/mol
InChI Key: CSPCLALCMRDFLI-UHFFFAOYSA-N
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Description

Ethyl 2-ethenyl-3-hydroxyhexanoate (C₁₀H₁₆O₃) is an ester characterized by three key structural features:

  • Ester group (ethyl moiety at position 1).
  • Hydroxyl group (-OH) at carbon 2.
  • Ethenyl group (C=C) at carbon 2.

This combination of functional groups imparts unique chemical reactivity and physical properties. The hydroxyl group enhances polarity and hydrogen-bonding capacity, while the ethenyl group introduces unsaturation, enabling conjugation and participation in addition reactions. These attributes make the compound valuable in fragrance, pharmaceuticals, and organic synthesis .

Properties

CAS No.

6065-35-6

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

ethyl 2-ethenyl-3-hydroxyhexanoate

InChI

InChI=1S/C10H18O3/c1-4-7-9(11)8(5-2)10(12)13-6-3/h5,8-9,11H,2,4,6-7H2,1,3H3

InChI Key

CSPCLALCMRDFLI-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(C=C)C(=O)OCC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-ethenyl-3-hydroxyhexanoate can be achieved through esterification reactions. One common method involves the reaction of 2-ethenyl-3-hydroxyhexanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes. This can be achieved using a packed bed reactor where the acid and alcohol are continuously fed, and the ester is continuously removed. The use of catalysts such as ion-exchange resins can enhance the efficiency of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: It can participate in nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of 2-ethenyl-3-oxohexanoic acid.

    Reduction: Formation of 2-ethenyl-3-hydroxyhexanol.

    Substitution: Formation of ethyl 2-ethenyl-3-aminohexanoate or ethyl 2-ethenyl-3-thiohexanoate.

Scientific Research Applications

Ethyl 2-ethenyl-3-hydroxyhexanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of fragrances, flavoring agents, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 2-ethenyl-3-hydroxyhexanoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the ethenyl group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its uniqueness, Ethyl 2-ethenyl-3-hydroxyhexanoate is compared to five analogous esters (Table 1).

Table 1: Comparative Analysis of this compound and Structural Analogs

Compound Name Molecular Formula Key Functional Groups Boiling Point (°C)* Solubility in Water Key Applications
This compound C₁₀H₁₆O₃ Ester, hydroxyl, ethenyl ~220–230 Moderate Fragrances, drug intermediates
Ethyl 3-hydroxyhexanoate C₈H₁₆O₃ Ester, hydroxyl 210–215 High Cosmetics, biodegradable plastics
Ethyl 2-hexenoate C₈H₁₄O₂ Ester, ethenyl 165–170 Low Food flavoring, perfumes
Ethyl 2-cyano-3-hydroxyhexanoate C₉H₁₅NO₃ Ester, hydroxyl, cyano ~235–240 Low Pharmaceuticals, agrochemicals
Ethyl 2-acetylhexanoate C₁₀H₁₈O₃ Ester, acetyl 205–210 Very low Solvents, organic synthesis
Ethyl 3-methyl-2-hexenoate C₉H₁₆O₂ Ester, ethenyl, methyl 185–190 Low Fragrances (fruity notes)

*Estimated based on molecular weight and functional group contributions.

Key Differentiating Factors

Reactivity and Stability
  • Hydroxyl Group Influence: The hydroxyl group in this compound facilitates hydrogen bonding, increasing solubility in polar solvents compared to non-hydroxylated analogs like ethyl 2-hexenoate . However, it also makes the compound more prone to ester hydrolysis under acidic/basic conditions.
  • Ethenyl Group Reactivity: The conjugated C=C bond at position 2 enhances reactivity in Diels-Alder and epoxidation reactions, similar to Ethyl 3-methyl-2-hexenoate . However, the adjacent hydroxyl group may stabilize intermediates via intramolecular hydrogen bonding, a feature absent in simpler unsaturated esters .
Thermal and Oxidative Stability
  • This compound exhibits lower thermal stability than saturated esters (e.g., ethyl hexanoate) due to the ethenyl group’s susceptibility to elimination reactions .
  • In oxidation studies, it primarily forms epoxy esters, contrasting with Ethyl 3-hydroxyhexanoate, which oxidizes to ketones or carboxylic acids .

Research Findings and Implications

Challenges in Industrial Use

  • Storage Stability: The compound’s sensitivity to heat and moisture necessitates stabilized formulations, unlike more robust analogs like Ethyl 3-methyl-2-hexenoate .
  • Synthetic Complexity : Introducing both hydroxyl and ethenyl groups requires multi-step synthesis, increasing production costs compared to simpler esters .

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